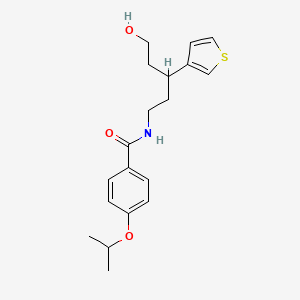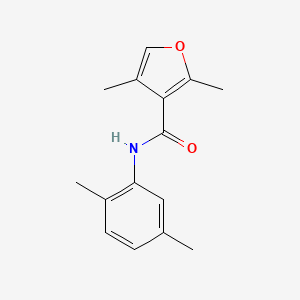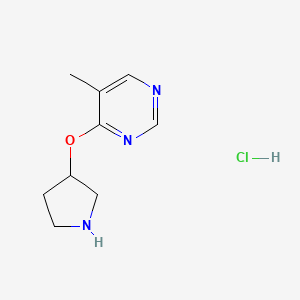
5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 . It is a derivative of pyrimidine, a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of 5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is characterized by a pyrrolidine ring, a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
- The interaction of similar pyrimidine derivatives with various compounds, such as 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leads to the formation of novel derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This demonstrates the potential for synthesizing biologically active compounds from these derivatives (Zinchenko et al., 2018).
Potential in Drug Synthesis
- Pyrimidine derivatives have been synthesized with notable features, such as antiviral activity against retroviruses, including human immunodeficiency virus (HIV). This showcases the potential use of pyrimidine derivatives in developing antiretroviral drugs (Hocková et al., 2003).
- A series of pyrrolo[2,3-d]pyrimidines have been synthesized as potential nonclassical antifolates, targeting thymidylate and purine nucleotide biosynthesis. This indicates their potential use in cancer treatment (Liu et al., 2015).
Biological Activity and Applications
- Certain pyrimidine derivatives have shown promising antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Sayed et al., 2006).
- The study of pyrimidine derivatives in relation to their interaction with DNA, as demonstrated by specific compounds, can provide insights into the development of new drugs that interact with genetic material (Zhang et al., 2013).
Propiedades
IUPAC Name |
5-methyl-4-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-4-11-6-12-9(7)13-8-2-3-10-5-8;/h4,6,8,10H,2-3,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRYYLVKMHTNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1OC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

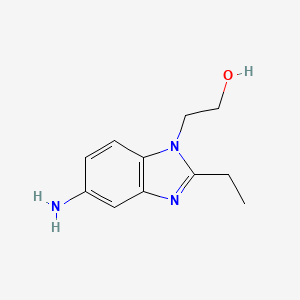
![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2430186.png)

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)
![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)
![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)
![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)

![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)
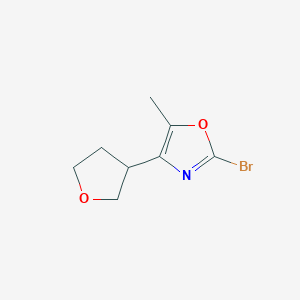
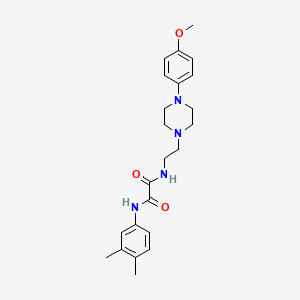
![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)
